N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide
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Overview
Description
N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxy group, and a formohydrazido carbonyl group attached to a phenyl ring, which is further connected to a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The formohydrazido group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of N-(4-{[(3-BROMO-4-METHOXYPHENYL)AMINO]CARBONYL}PHENYL)BUTANAMIDE.
Substitution: Formation of N-(4-{[(3-AMINO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE.
Scientific Research Applications
N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-3-METHOXYPHENYL)BENZAMIDE
- N-(4-METHOXYPHENYL)-3-BROMOBENZAMIDE
- (3-BROMO-4-METHOXYPHENYL)(PHENYL)METHANONE
Uniqueness
N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the formohydrazido carbonyl group, in particular, allows for unique interactions with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H20BrN3O4 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[4-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]phenyl]butanamide |
InChI |
InChI=1S/C19H20BrN3O4/c1-3-4-17(24)21-14-8-5-12(6-9-14)18(25)22-23-19(26)13-7-10-16(27-2)15(20)11-13/h5-11H,3-4H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
OWYURNIQWYPOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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